5-Brom-2-(Fluormethyl)pyridin

Übersicht

Beschreibung

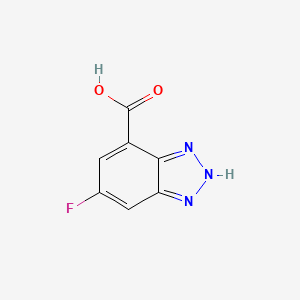

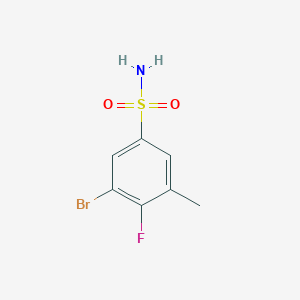

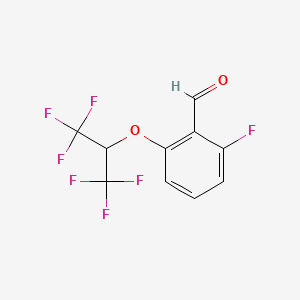

5-Bromo-2-(fluoromethyl)pyridine is a chemical compound with the CAS Number: 1335050-09-3 . It has a molecular weight of 190.01 .

Synthesis Analysis

The synthesis of 5-Bromo-2-(fluoromethyl)pyridine and its derivatives is a topic of interest in the agrochemical and pharmaceutical industries . The preferred coupling site can be tuned from the fluorine group bearing the N-heterocyclic ring to the chlorine group when changing from the pyridine ring to the pyrimidine ring .Molecular Structure Analysis

The molecular structure of 5-Bromo-2-(fluoromethyl)pyridine is represented by the InChI Code: 1S/C6H5BrFN/c7-5-1-2-6(3-8)9-4-5/h1-2,4H,3H2 . Further analysis of the molecular structure can be found in various studies .Chemical Reactions Analysis

5-Bromo-2-(fluoromethyl)pyridine has been used in various chemical reactions. For instance, it has been used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent .Wissenschaftliche Forschungsanwendungen

Pharmakologie

In der Pharmakologie dient 5-Brom-2-(Fluormethyl)pyridin als molekulares Gerüst für die Entwicklung von pharmazeutisch wirksamen Stoffen (APIs). Es wurde bei der Synthese von Inhibitoren eingesetzt, die auf den Neuropeptid-Y-Rezeptor Y5 abzielen, welcher eine wichtige Rolle bei der Regulation des Energiehaushalts und des Appetits spielt . Darüber hinaus spielt es eine Rolle bei der Herstellung von Inhibitoren für die Hauptprotease von SARS-CoV-2, wodurch zur Entwicklung von antiviralen Medikamenten beigetragen wird .

Organische Synthese

Diese Verbindung ist ein wertvolles Zwischenprodukt in der organischen Synthese. Sein Bromatom ist gegenüber palladiumkatalysierten Kreuzkupplungsreaktionen reaktiv, wodurch es zu einem vielseitigen Baustein für die Konstruktion komplexer organischer Moleküle wird . Die Fluormethylgruppe bietet ebenfalls eine einzigartige Reaktivität, die in verschiedenen Syntheserouten genutzt werden kann.

Materialwissenschaft

This compound: wird in der Materialwissenschaft für die Synthese von fortschrittlichen Materialien verwendet. Seine aromatische Struktur und seine elektronenarme Natur machen es zu einem idealen Bestandteil für die Herstellung von Halbleitern und anderen elektronischen Materialien .

Analytische Chemie

In der analytischen Chemie wird diese Verbindung als Standard- oder Referenzmaterial in verschiedenen analytischen Techniken verwendet, um die Genauigkeit und Präzision der chemischen Analyse zu gewährleisten .

Umweltwissenschaften

Die Umweltauswirkungen von This compound werden untersucht, um sein Verhalten und Schicksal in der Umwelt zu verstehen. Dazu gehören sein Potenzial für Bioakkumulation und die Bewertung seiner Toxizität gegenüber verschiedenen Organismen .

Biochemische Forschung

In der Biochemie wird This compound auf seine biochemischen Eigenschaften und Wechselwirkungen untersucht. Es kann in Studien eingesetzt werden, die Enzymeinhibition, Rezeptor-Ligand-Wechselwirkungen und andere biochemische Pfade untersuchen .

Landwirtschaftliche Studien

Während spezifische Anwendungen in der Landwirtschaft nicht direkt erwähnt werden, könnten Verbindungen wie This compound auf ihr Potenzial bei der Entwicklung neuer Agrochemikalien wie Pestizide oder Herbizide untersucht werden .

Chemieingenieurwesen

In der Chemietechnik ist diese Verbindung relevant für die Prozessoptimierung und die Entwicklung von Synthesewegen für die industrielle Produktion im großen Maßstab. Ihre Eigenschaften werden bei der Konstruktion von Reaktoren und anderen Geräten berücksichtigt, die im chemischen Produktionsprozess eingesetzt werden .

Wirkmechanismus

Target of Action

5-Bromo-2-(fluoromethyl)pyridine is a halogenated pyridine that has been used as a molecular scaffold for many Active Pharmaceutical Ingredients (APIs) such as Neuropeptide Y Receptor Y5 Inhibitors, SARS-CoV-2 Major Protease Inhibitors, and Indoleamine-2,3-Dioxygenase-1 Inhibitors in cancer immunotherapy . These targets play crucial roles in various biological processes, including neuropeptide signaling, viral replication, and immune response.

Mode of Action

It is known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound interacts with a metal catalyst, such as palladium, to form new carbon-carbon bonds . This process involves two key steps: oxidative addition, where the metal catalyst donates electrons to form a new bond, and transmetalation, where organic groups are transferred from boron to the metal catalyst .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving 5-Bromo-2-(fluoromethyl)pyridine . This pathway allows for the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis. The resulting changes can have significant downstream effects, influencing the structure and function of various biomolecules.

Result of Action

The molecular and cellular effects of 5-Bromo-2-(fluoromethyl)pyridine’s action largely depend on the specific targets and pathways it interacts with. For instance, when used as a scaffold in the synthesis of Neuropeptide Y Receptor Y5 Inhibitors, it may contribute to the inhibition of neuropeptide signaling . Similarly, in the context of SARS-CoV-2 Major Protease Inhibitors, it may play a role in inhibiting viral replication .

Action Environment

The action, efficacy, and stability of 5-Bromo-2-(fluoromethyl)pyridine can be influenced by various environmental factors. These may include the pH and temperature of the reaction environment, the presence of other compounds, and the specific conditions under which the compound is stored and used. For example, it is recommended to store the compound in a dark place, sealed in dry, at room temperature .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

5-Bromo-2-(fluoromethyl)pyridine plays a crucial role in biochemical reactions, particularly in the synthesis of heteroaromatic compounds. It interacts with several enzymes and proteins, facilitating the formation of complex molecular structures. For instance, it has been used as a scaffold for the development of neuropeptide Y receptor Y5 inhibitors and SARS-CoV-2 major protease inhibitors . The interactions between 5-Bromo-2-(fluoromethyl)pyridine and these biomolecules are primarily based on its ability to form stable covalent bonds, enhancing the efficacy of the resulting bioactive compounds.

Cellular Effects

The effects of 5-Bromo-2-(fluoromethyl)pyridine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, 5-Bromo-2-(fluoromethyl)pyridine can impact cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses.

Molecular Mechanism

At the molecular level, 5-Bromo-2-(fluoromethyl)pyridine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins . The precise mechanism of action involves the formation of stable complexes with target biomolecules, leading to changes in their conformation and function.

Temporal Effects in Laboratory Settings

The stability and degradation of 5-Bromo-2-(fluoromethyl)pyridine in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under normal laboratory conditions, but it can degrade over time when exposed to excess heat or strong oxidizing agents . Long-term exposure to 5-Bromo-2-(fluoromethyl)pyridine has been associated with sustained changes in cellular metabolism and gene expression, highlighting the importance of controlled experimental conditions.

Dosage Effects in Animal Models

The effects of 5-Bromo-2-(fluoromethyl)pyridine vary with different dosages in animal models. At low doses, this compound has been shown to enhance the activity of certain enzymes and improve metabolic function. At high doses, it can exhibit toxic effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a critical concentration above which the adverse effects become pronounced.

Metabolic Pathways

5-Bromo-2-(fluoromethyl)pyridine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It has been shown to influence the levels of key metabolites, thereby affecting overall cellular metabolism . The compound’s role in these pathways is primarily based on its ability to modulate enzyme activity and alter the flow of metabolic intermediates.

Transport and Distribution

The transport and distribution of 5-Bromo-2-(fluoromethyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The distribution pattern of 5-Bromo-2-(fluoromethyl)pyridine is influenced by its chemical properties, including its solubility and affinity for different biomolecules.

Subcellular Localization

The subcellular localization of 5-Bromo-2-(fluoromethyl)pyridine is a key determinant of its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization to these sites allows it to interact with target biomolecules and modulate their activity, thereby influencing cellular processes.

Eigenschaften

IUPAC Name |

5-bromo-2-(fluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c7-5-1-2-6(3-8)9-4-5/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDPUZNNCAZLLIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1446950.png)

![Tert-butyl 2-[(3-aminocyclobutyl)(cyclopropylmethyl)amino]acetate](/img/structure/B1446959.png)

![6-(Bromomethyl)-5-oxaspiro[2.4]heptan-4-one](/img/structure/B1446960.png)

![7-(Bromomethyl)-6-oxaspiro[3.4]octan-5-one](/img/structure/B1446969.png)